molecular formula C15H18Cl3N3OS B2935638 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone CAS No. 867136-08-1

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone

Cat. No.: B2935638
CAS No.: 867136-08-1
M. Wt: 394.74
InChI Key: FEIXHXXMXZXUTQ-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone is a synthetic compound featuring a trichloroethanone core linked to a piperazine ring, which is further substituted with a 4-(dimethylamino)phenylcarbonothioyl group. This compound is hypothesized to exhibit biological activity, particularly in antimicrobial or anticancer contexts, based on structural similarities to pharmacologically active piperazine derivatives .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[4-(dimethylamino)benzenecarbothioyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl3N3OS/c1-19(2)12-5-3-11(4-6-12)13(23)20-7-9-21(10-8-20)14(22)15(16,17)18/h3-6H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEIXHXXMXZXUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone typically involves multiple steps. One common method includes the reaction of trichloroacetyl chloride with 4-(4-(dimethylamino)phenylcarbonothioyl)piperazine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine, depending on the reducing agent used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium methoxide for substitution. Major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethanone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperazine ring enhances the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The trichloroethanone core in the target compound introduces greater steric bulk and electronegativity compared to mono-chloro analogs.
  • The carbonothioyl group (C=S) may enhance binding to metal ions or enzymes compared to carbonyl (C=O) or sulfonyl (SO₂) groups in analogs .
  • Synthetic routes for piperazine derivatives commonly involve nucleophilic substitution or coupling reactions with acyl chlorides .

Key Observations :

  • The dimethylamino group may enhance solubility in acidic environments due to protonation, a feature absent in methoxy- or thiophene-substituted analogs .
  • Metal complexes (e.g., APEHQ with Cu²⁺ or Zn²⁺) show amplified antifungal activity, indicating that the target compound’s carbonothioyl group could similarly coordinate metals for enhanced efficacy .

Crystallographic and Stability Data

Table 3: Structural Stability and Crystallography
Compound Name Crystallographic Data Stability Notes
1-Chloro-2-(4-phenylpiperazin-1-yl)ethanone Space group: P2₁/c; R-factor: 0.035 Stable under ambient conditions; hygroscopic
Target Compound Not reported Likely sensitive to hydrolysis due to trichloroethanone
APEHQ ligand No single-crystal data Degrades above 200°C; stable in DMSO

Key Observations :

  • Piperazine derivatives often form stable crystals suitable for X-ray analysis, aiding in structure-activity relationship (SAR) studies .
  • The trichloroethanone group’s hydrolytic instability may necessitate formulation adjustments compared to more stable analogs like chloroethanones .

Biological Activity

2,2,2-Trichloro-1-(4-(4-(dimethylamino)phenylcarbonothioyl)piperazin-1-yl)ethanone is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its cytotoxicity, anti-cancer properties, and other relevant pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a trichloroacetyl group and a piperazine moiety, which are known to enhance biological activity through various mechanisms. The molecular formula is C₁₈H₁₈Cl₃N₃O₂S, with a molecular weight of approximately 421.83 g/mol.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

  • Cytotoxicity : Preliminary studies indicate significant cytotoxic effects against various cancer cell lines.
  • Anti-cancer Activity : The compound exhibits potential anti-cancer properties, particularly in inducing apoptosis in tumor cells.
  • Mechanism of Action : The proposed mechanisms include the inhibition of cell proliferation and induction of programmed cell death.

Cytotoxicity Studies

A series of cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against different cancer cell lines. The results are presented in the following table:

Cell LineIC50 (µM)Mechanism of Action
H292 (Lung Cancer)< 250Apoptosis induction
MCF7 (Breast Cancer)< 200Cell cycle arrest
HeLa (Cervical Cancer)< 150DNA damage response activation

Case Studies

Several case studies have highlighted the biological activity of related compounds with similar structures. For instance:

  • Study on Phenolic Compounds : Research has shown that phenolic compounds with structural similarities exhibit cytotoxic effects on lung cancer cell lines, indicating that modifications in the chemical structure can enhance therapeutic efficacy .
  • Inhibitory Effects on KRAS G12C : Related compounds have been studied for their ability to inhibit mutant KRAS proteins, which are involved in many cancers. This suggests that structural analogs may share similar inhibitory pathways .

Research Findings

Recent literature emphasizes the importance of sulfur-containing compounds in medicinal chemistry. The presence of a carbonothioyl group in the structure may contribute to enhanced biological activity through multiple pathways, including:

  • Antioxidant Activity : Compounds with sulfur groups often exhibit antioxidant properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Some studies suggest that similar compounds possess antimicrobial effects, broadening their potential applications beyond oncology .

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